Methyl 1-({1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl}methyl)-4-piperidinecarboxylate
Description
Methyl 1-({1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl}methyl)-4-piperidinecarboxylate is a synthetic piperidine derivative characterized by a 4-chlorophenylsulfonyl group, a hydroxy substituent at the 4-position of one piperidine ring, and a methyl ester moiety on the adjacent piperidine ring.
Properties
IUPAC Name |
methyl 1-[[1-(4-chlorophenyl)sulfonyl-4-hydroxypiperidin-4-yl]methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O5S/c1-27-18(23)15-6-10-21(11-7-15)14-19(24)8-12-22(13-9-19)28(25,26)17-4-2-16(20)3-5-17/h2-5,15,24H,6-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNIAECTPVGFQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801117240 | |
| Record name | Methyl 1-[[1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl]methyl]-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801117240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478041-69-9 | |
| Record name | Methyl 1-[[1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl]methyl]-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478041-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-[[1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl]methyl]-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801117240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body.
Mode of Action
The compound likely interacts with its targets in a manner that alters their function, leading to changes at the cellular level.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects that can alter cellular function.
Pharmacokinetics
These properties would impact the bioavailability of the compound, influencing how much of the compound reaches its target sites in the body.
Result of Action
Similar compounds have been known to induce various cellular responses, depending on their targets and the specific biochemical pathways they affect.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact how the compound interacts with its targets and how it is metabolized in the body.
Biological Activity
Methyl 1-({1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl}methyl)-4-piperidinecarboxylate, often referred to as a sulfonamide derivative, is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial properties, enzyme inhibition capabilities, and pharmacological implications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C19H27ClN2O5S
- Molecular Weight : 408.95 g/mol
- CAS Number : 478041-69-9
The compound features a piperidine core with a sulfonyl group attached to a chlorophenyl moiety, which is known to enhance its biological activity.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The results indicate moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial activity observed:
| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Salmonella typhi | 15 | Strong |
| Bacillus subtilis | 14 | Moderate |
| Escherichia coli | 9 | Weak |
| Staphylococcus aureus | 11 | Moderate |
Enzyme Inhibition
The compound has also been tested for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The findings are significant, as they suggest potential therapeutic applications in treating conditions like Alzheimer's disease and urinary infections. The following table presents the IC50 values for enzyme inhibition:
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | 2.14 | 21.25 (Thiourea) |
| Urease | 1.13 | 25.00 (Standard) |
These results indicate that this compound exhibits potent enzyme inhibition capabilities, making it a candidate for further pharmacological exploration.
Case Studies and Research Findings
A comprehensive study published in the Brazilian Journal of Pharmaceutical Sciences evaluated several synthesized compounds similar to this compound. This study highlighted the following findings:
- Antibacterial Screening : The synthesized compounds demonstrated varying degrees of antibacterial activity, with several derivatives showing significant inhibition against multiple strains.
- Docking Studies : Molecular docking studies revealed strong binding interactions between the compound and target proteins, suggesting mechanisms of action that could be exploited in drug development.
- Pharmacological Applications : The combination of antibacterial and enzyme inhibitory activities positions this compound as a potential therapeutic agent in treating infections and neurodegenerative diseases.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
